molecular formula C10H10BrNO2 B010387 4-Acetamido-3-bromoacetophenone CAS No. 101209-08-9

4-Acetamido-3-bromoacetophenone

Cat. No. B010387
M. Wt: 256.1 g/mol
InChI Key: PMYJAVHDFDKJBS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related acetophenone derivatives involves multiple steps, including acetylation, methylation, Fries rearrangement, deacetylation, and diazotization, among others. For instance, a novel method reported for the synthesis of α-bromoacetophenone compounds achieves high yields under environmentally friendly conditions, suggesting a potential pathway for synthesizing 4-Acetamido-3-bromoacetophenone derivatives (Hao Wei-ran, 2010).

Molecular Structure Analysis

Molecular structure analysis of acetophenone derivatives is crucial for understanding their reactivity and properties. Advanced techniques such as X-ray diffraction (XRD), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy are commonly employed for this purpose. For example, the structure of 4-(2',4'-difluorophenyl)acetophenone was elucidated using IR, 1HNMR, and single crystal X-ray diffractometry, showcasing the detailed molecular structure (Deng Ji-hua, 2008).

Chemical Reactions and Properties

4-Acetamido-3-bromoacetophenone undergoes various chemical reactions, contributing to its diverse properties. The compound's reactivity towards nucleophilic and electrophilic agents, its potential in coupling reactions, and its application in the synthesis of complex molecules are of particular interest. Research on similar compounds, such as the biofield energy treatment on 4-bromoacetophenone, indicates significant effects on physical, thermal, and spectral properties, hinting at the versatile reactivity of 4-Acetamido-3-bromoacetophenone (M. Trivedi et al., 2015).

Physical Properties Analysis

The physical properties of 4-Acetamido-3-bromoacetophenone, such as melting point, boiling point, density, and solubility, are essential for its application in various fields. Studies on analogous compounds provide insights into their physical characteristics, which can be extrapolated to understand the behavior of 4-Acetamido-3-bromoacetophenone in different conditions and applications.

Chemical Properties Analysis

Chemical properties analysis focuses on the compound's stability, reactivity, and interaction with other chemical entities. For example, the study of physico-chemical and spectroscopic properties of biofield energy treated 4-bromoacetophenone highlights changes in crystallite size, melting point, and thermal degradation temperature, offering a glimpse into the chemical properties of 4-Acetamido-3-bromoacetophenone (M. Trivedi et al., 2015).

Scientific Research Applications

  • Summary of the Application : The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry . 4-Acetamido-3-bromoacetophenone can be synthesized through this reaction .
  • Methods of Application or Experimental Procedures : The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent, with a focus on exploring the effects of reaction time, reaction temperature, and dosage of the brominating agent . The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .
  • Results or Outcomes : Through the experimental teaching of 18 junior undergraduates, it was observed that all the students successfully completed the experiment within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students . This innovative experiment exhibits significant advantages in terms of safety, high yield, cost-effectiveness, and repeatability .

properties

IUPAC Name

N-(4-acetyl-2-bromophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c1-6(13)8-3-4-10(9(11)5-8)12-7(2)14/h3-5H,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYJAVHDFDKJBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)NC(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394983
Record name 4-Acetamido-3-bromoacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetyl-2-bromophenyl)acetamide

CAS RN

101209-08-9
Record name 4-Acetamido-3-bromoacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Acetamido-3'-bromoacetophenone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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